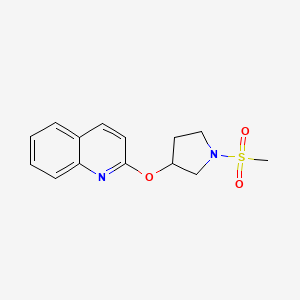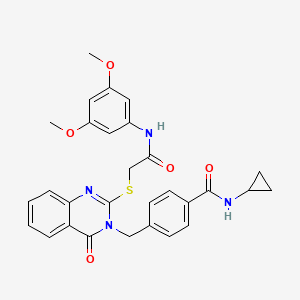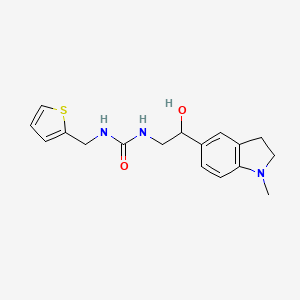
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as MSQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a quinoline derivative that has been shown to have promising properties as an inhibitor of certain enzymes, as well as a potential treatment for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel pyrrolo[3,2,f]quinoline derivatives, including those with structures related to 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, have been synthesized and evaluated for their antiproliferative activity. These compounds exhibit cell growth inhibitory properties against a panel of cell lines, particularly those derived from leukemias, though their mechanism of action does not primarily rest on topoisomerase II poisoning. The most active compounds feature specific substituents that modulate their activity, demonstrating the importance of side-chain groups' position and conformational freedom in dictating biological efficacy (Ferlin et al., 2001).
Synthetic Methods
Efficient synthetic methods for heterocyclic N-oxides, including quinoline N-oxides, have been developed, showcasing the versatility and potential for functionalization of quinoline derivatives. These methods yield high-purity products in good to excellent yields, enabling further exploration of quinoline-based compounds for various scientific applications (Zhong et al., 2004). Moreover, water-DMSO-promoted synthesis techniques for dihydropyrrolo[2,3-h]quinolines demonstrate the potential for creating a library of new quinoline derivatives, which could further support research into their bioactivities (Liao & Zhu, 2019).
Anticancer Potential
Quinoline and its derivatives, including pyrrolo-quinoline analogs, have shown significant potential as anticancer agents. Their structural diversity, facilitated by the synthetic versatility of quinoline, allows for the generation of numerous analogs with various biological and biochemical activities. These compounds have been explored for their modes of function in inhibiting crucial pathways and mechanisms involved in cancer progression, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential in cancer drug development (Solomon & Lee, 2011).
Antimicrobial and Antifungal Applications
Functionalized aminoquinolines, prepared through intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines, have been evaluated for their antiplasmodial and antifungal activities. These studies reveal moderate potency against Plasmodium falciparum strains and promising antifungal efficacy against specific fungi, indicating the broader applicability of quinoline derivatives in treating infectious diseases (Vandekerckhove et al., 2015).
Propiedades
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20(17,18)16-9-8-12(10-16)19-14-7-6-11-4-2-3-5-13(11)15-14/h2-7,12H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYOUFAVVIRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)

![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)

![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)
![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)
![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)